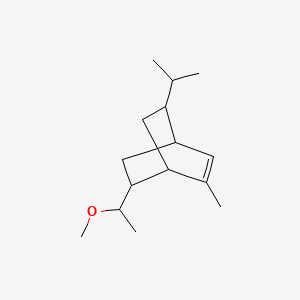
7-(1-Methoxyethyl)-2-methyl-5-(1-methylethyl)bicyclo(2.2.2)oct-2-ene
描述
EINECS 305-177-0,也称为2,2'-偶氮二异丁腈,是一种广泛用作聚合反应自由基引发剂的化学化合物。它是一种白色结晶粉末,分子式为C8H12N4。这种化合物以其分解产生自由基的能力而闻名,自由基在引发聚合过程至关重要。
属性
CAS 编号 |
94349-58-3 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
7-(1-methoxyethyl)-2-methyl-5-propan-2-ylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C15H26O/c1-9(2)13-8-14-10(3)6-12(13)7-15(14)11(4)16-5/h6,9,11-15H,7-8H2,1-5H3 |
InChI 键 |
IIXMILIFHJWPEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2CC(C1CC2C(C)C)C(C)OC |
产品来源 |
United States |
准备方法
合成路线和反应条件
2,2'-偶氮二异丁腈通过丙酮氰醇与肼的反应合成。反应通常在受控的温度和压力条件下进行,以确保所需产品的纯度和产率。反应可以表示如下:
CH3C(CN)OH+N2H4→CH3C(CN)N2C(CH3)2
工业生产方法
在工业环境中,2,2'-偶氮二异丁腈的生产涉及大型反应器,其中丙酮氰醇与肼之间的反应受到严格监控。该过程包括混合、加热和提纯等步骤,以获得高纯度的最终产品。然后将该化合物结晶并干燥,然后再包装。
化学反应分析
反应类型
2,2'-偶氮二异丁腈主要发生分解反应以生成自由基。这些自由基具有高度反应性,可以引发各种聚合反应,包括:
加成聚合: 由2,2'-偶氮二异丁腈分解产生的自由基添加到单体中,导致聚合物的形成。
链转移反应: 自由基还可以参与链转移反应,其中自由基转移到另一个分子,继续聚合过程。
常用试剂和条件
2,2'-偶氮二异丁腈的分解通常在升高的温度下进行,约为60-80°C,在单体(如苯乙烯、丙烯腈或甲基丙烯酸甲酯)的存在下进行。优化反应条件以确保高效的自由基生成和聚合。
形成的主要产物
涉及2,2'-偶氮二异丁腈的反应形成的主要产物是聚合物。这些聚合物在塑料、涂料和粘合剂等行业具有各种应用。
科学研究应用
2,2'-偶氮二异丁腈在科学研究中具有许多应用,包括:
聚合物化学: 它被广泛用作合成聚合物(包括聚苯乙烯、聚丙烯腈和聚甲基丙烯酸甲酯)的自由基引发剂。
材料科学: 该化合物用于开发具有特定性能(例如高强度和热稳定性)的先进材料。
生物医学研究: 在生物医学研究中,2,2'-偶氮二异丁腈用于研究自由基对生物系统的影响,并开发药物递送系统。
工业应用: 该化合物用于生产各种工业产品,包括塑料、涂料和粘合剂。
作用机制
2,2'-偶氮二异丁腈的作用机制涉及该化合物的热分解以产生自由基。分解过程可以表示如下:
CH3C(CN)N2C(CH3)2→2CH3C(CN)N2C(CH3)
这些自由基具有高度反应性,可以通过添加到单体中引发聚合反应,从而导致聚合物链的形成。自由基还可以参与链转移反应,传播聚合过程。
相似化合物的比较
2,2'-偶氮二异丁腈在自由基引发剂中是独一无二的,因为它具有高效率和稳定性。类似的化合物包括:
过氧化苯甲酰: 另一种常用的自由基引发剂,但它不太稳定,处理起来也可能更危险。
偶氮二异丁腈 (AIBN): 与2,2'-偶氮二异丁腈的结构和功能相似,但热分解特性不同。
过氧化二叔丁基: 一种分解温度更高的自由基引发剂,使其适用于不同的聚合过程。
每种化合物都具有独特的特性,使其适合特定的应用,但2,2'-偶氮二异丁腈通常因其稳定性和反应性的平衡而被推荐。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


